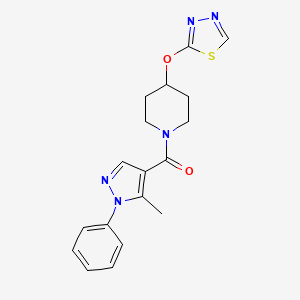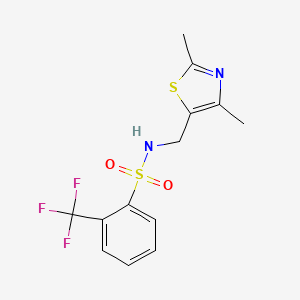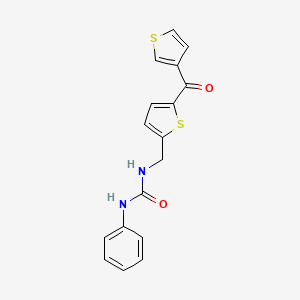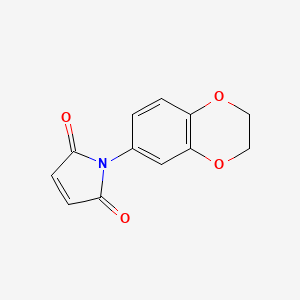
5-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a chemical compound that can be identified by its systematic IUPAC name, which provides insight into its molecular structure. It comprises a chloro-substituted quinoline core, appended with methoxyacetyl and thiophene sulfonamide groups. This structural complexity suggests that the compound may exhibit diverse chemical behaviors and interactions.
Preparation Methods
Synthetic routes and reaction conditions: To synthesize 5-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide, a multi-step synthetic strategy is typically employed. The synthesis begins with the preparation of the quinoline core, often starting from simple aniline derivatives. The sulfonamide group is introduced via sulfonation reactions, and subsequent functionalization with thiophene, chloro, and methoxyacetyl groups is performed. Each step requires specific reaction conditions including controlled temperatures, catalysts, and solvents to ensure the desired transformations.
Industrial production methods: On an industrial scale, the synthesis of such compounds often leverages continuous flow chemistry to enhance efficiency and yield. This method allows for precise control over reaction parameters and reduces the risk of side reactions. Standard procedures involve robust purification techniques such as recrystallization and chromatographic methods to obtain the compound in high purity.
Chemical Reactions Analysis
Types of reactions:
Oxidation and reduction: These reactions can alter the oxidation states of the functional groups, modifying the compound's reactivity and properties.
Substitution reactions: Given the presence of reactive sites like the chloro and sulfonamide groups, nucleophilic and electrophilic substitutions are common, leading to derivatives with varied functionalities.
Hydrolysis: The methoxyacetyl group is prone to hydrolysis under acidic or basic conditions, yielding different products.
Common reagents and conditions:
Oxidizing agents: Reagents such as potassium permanganate or hydrogen peroxide are employed for oxidative transformations.
Reducing agents: Sodium borohydride and lithium aluminium hydride are common choices for reduction processes.
Catalysts: Transition metal catalysts like palladium or platinum may be used in various catalytic hydrogenation and coupling reactions.
Major products formed:
Derivatives with modified electronic and steric properties, potentially leading to new functionalities.
Decomposition products in the presence of harsh reagents, reflecting the stability and reactivity of the compound.
Scientific Research Applications
5-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide finds applications across multiple scientific domains:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor modulation.
Medicine: Explored for pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of specialty chemicals, dyes, and polymers, leveraging its unique structural features.
Mechanism of Action
The compound exerts its effects through several molecular mechanisms:
Molecular targets and pathways: Depending on the specific context, it may interact with biological macromolecules such as proteins and nucleic acids, influencing biochemical pathways. For instance, the sulfonamide group can mimic natural substrates or inhibitors, modulating enzyme activity.
Pathways involved: Pathways related to cellular signaling, metabolic processes, and gene expression may be affected, leading to diverse biological outcomes.
Comparison with Similar Compounds
When compared to other quinoline or sulfonamide derivatives, 5-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide stands out due to its combined structural motifs:
Similar compounds: Compounds such as chloroquine, sulfasalazine, and other thiophene derivatives share structural similarities but differ in functional groups and overall properties.
Uniqueness: The unique combination of chloro, methoxyacetyl, and thiophene sulfonamide groups bestows distinct chemical and biological characteristics, making it a versatile candidate for various research applications.
This detailed exploration provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, mechanism of action, and comparison with similar compounds.
Properties
IUPAC Name |
5-chloro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S2/c1-23-10-15(20)19-8-2-3-11-4-5-12(9-13(11)19)18-25(21,22)16-7-6-14(17)24-16/h4-7,9,18H,2-3,8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAMTPMXNYNEPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2364967.png)
![3-benzyl-7-methyl-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2364970.png)

![1-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2364973.png)
![[2-Bromo-4-[(Z)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2364974.png)

![1-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2364976.png)
![8-(Benzo[d][1,3]dioxole-5-carbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2364977.png)
![2-methyl-1H-pyrazolo[1,5-a]benzimidazole-6-sulfonic acid](/img/structure/B2364980.png)

![1-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2364983.png)
![1-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2364984.png)
